molecular formula C10H8ClN B096395 2-Amino-1-chloronaphthalene CAS No. 16452-11-2

2-Amino-1-chloronaphthalene

Cat. No. B096395
CAS RN: 16452-11-2
M. Wt: 177.63 g/mol
InChI Key: ZTSYGXLLTYTXCS-UHFFFAOYSA-N
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Description

2-Amino-1-chloronaphthalene is a compound with the molecular formula C10H8ClN . It is used as a precursor for various organic syntheses due to the presence of both activating and directing functional groups .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-chloronaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with an amino group (-NH2) and a chlorine atom attached .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-1-chloronaphthalene are not detailed in the available literature, amines in general can undergo reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

2-Amino-1-chloronaphthalene has a molecular weight of 177.63 g/mol. It has a predicted boiling point of 322.7±15.0 °C and a melting point of 59 °C .

Scientific Research Applications

Photocatalytic Degradation Enhancement

2-Amino-1-chloronaphthalene: has been studied for its role in enhancing the photocatalytic degradation of chlorinated aromatic volatile organic compounds . This application is crucial in environmental chemistry, where the compound aids in the breakdown of pollutants, thereby mitigating their impact on ecosystems.

Structural Analysis of Chloronaphthalenes

The compound’s structure has been investigated to understand the physical and chemical properties of chloronaphthalenes . High-resolution spectroscopy techniques have been employed to determine the accurate structural parameters, which are essential for the development of new materials and chemicals.

Biocide in Timber Preservation

As a nonpolar organochlorine compound, 2-Amino-1-chloronaphthalene has been used as a powerful biocide . It serves as an insecticide and fungicide in timber floors of shipping containers, ensuring the longevity and safety of the transported goods.

Refractive Index Determination

One of the unique applications of 2-Amino-1-chloronaphthalene is in the determination of the refractive index of crystals . This property is significant in the field of crystallography and materials science, where it helps in the characterization of crystal structures.

Solvent for Organic Compounds

Historically, 2-Amino-1-chloronaphthalene was utilized as a solvent for oils, fats, and DDT . Its effectiveness in dissolving various organic compounds made it a valuable tool in chemical analysis and industrial processes.

Astrochemical Research

The compound’s properties make it relevant in astrochemistry, where it contributes to the understanding of polycyclic aromatic hydrocarbons (PAHs) in space . The study of such compounds is important for grasping the chemical complexity of interstellar mediums.

properties

IUPAC Name

1-chloronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYGXLLTYTXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329174
Record name 1-chloro-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloronaphthalen-2-amine

CAS RN

16452-11-2
Record name 1-chloro-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-NAPHTHALEN-2-YLAMINE
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Synthesis routes and methods I

Procedure details

A solution of 2-naphthylamine (1.43 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in 10 mL of CH2Cl2 is cooled to 0° C. under an atmosphere of nitrogen. To this solution is added dropwise a solution of acetyl chloride (0.86 g, 11 mmol) in 10 mL of CH2Cl2. The mixture is allowed to warm to room temperature and stirred overnight. The mixture is concentrated in vacuo and then 1 N HCl is added to the residue to bring the mixture to pH 4. The mixture is extracted 3 times with 20 mL of EtOAc and the combined organic layers are washed with 20 mL each of H2O, saturated aqueous NaHCO3 and saturated brine. The organic layer is dried over MgSO4, filtered and the solvents are removed in vacuo to give 2-acetylaminonaphthalene as a solid which is used without further purification. A solution of NaClO3 in (0.33 g, 30 mmol) in 0.77 mL of H2O is added dropwise to a mixture of 1.0 g of 2-acetylaminonaphthalene in 5 mL of concentrated HCl and 6 mL of HOAc at 0° C. The mixture is allowed to warm to room temperature and stirred overnight under an atmosphere of nitrogen. The mixture is poured over 20 g of ice and is extracted three times with 20 mL of CH2Cl2. The combined organic layers are washed with 20 mL each of water, saturated aqueous sodium bicarbonate and saturated brine, and dried over magnesium sulfate. The mixture is filtered and the solvents are removed in vacuo to give an oil which is purified by flash chromatography on silica gel (CH2Cl2) to give 1-chloro 2-acetylaminonaphthalene as a solid. A mixture of 0.17 g (0.77 mmol) of 1-chloro 2-acetylaminonaphthalene in 3.9 mL of 6 N HCl is heated to 85° C. and is stirred for 8 hours. The mixture is cooled to 0° C. and solid Na2CO3 is carefully added to bring the mixture to pH 8. The mixture is extracted 3 times with 20 mL of CH2Cl2. The combined organic layers are washed with 15 mL of saturated brine, dried over Na2SO4 and the solvents are removed in vacuo to give 1-chloro 2-aminonaphthalene as a solid.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a CCl4 (600 mL) solution of 2-naphthylamine (10 g) at 49° C. was added NCS (9.51 g, 1.02 eq) in portions. The mixture was stirred at 49° C. for 1.5 h then concentrated to dryness to give 1-chloro-2-naphthylamine (11.94 g, 96%) as a dark solid. MS Found: (M+H)+=178.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.51 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

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